

Comparative Toxicological Assessment of Fluvoxketone and Other Fluvoxamine Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluvoxketone**

Cat. No.: **B195942**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for **Fluvoxketone** and other impurities of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the toxicological profile of these impurities is essential for risk assessment and regulatory compliance.

Introduction to Fluvoxamine and Its Impurities

Fluvoxamine is an antidepressant used for the treatment of obsessive-compulsive disorder (OCD) and depression.^{[1][2]} During its synthesis and storage, various related substances, degradation products, and residual solvents can emerge as impurities.^{[1][2]} Regulatory bodies require the identification and toxicological evaluation of impurities that are present above certain thresholds.

Among the known impurities of Fluvoxamine, **Fluvoxketone** (also known as Fluvoxamine Impurity D) is a process impurity that has been subject to toxicological qualification studies.^[3] ^{[4][5]} Other impurities include Fluvoxamine Acid, the main human metabolite of Fluvoxamine, and various other related compounds.^{[6][7]} This guide focuses on the comparative toxicity of **Fluvoxketone** relative to other known and potential impurities.

Summary of Toxicological Data

The publicly available toxicological data for **Fluvoxketone** and other Fluvoxamine impurities is limited. Direct comparative studies are not readily found in the scientific literature. However, regulatory submission documents and in-silico prediction studies provide some insights into their toxicological profiles.

Table 1: Summary of Available Toxicological Data for Fluvoxamine Impurities

Impurity/Metabolite	Type of Study	Species/System	Key Findings	Reference
Fluvoxketone	14-Day General Toxicity	Rat	No serious overt toxicity observed.	[8]
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i>	Negative for mutagenicity.	[8]	
In Vitro Mouse Lymphoma Assay (MLA)	L5178Y TK+/- cells	Negative for mutagenicity.	[8]	
Fluvoxamine Degradation Product D2	In-silico Toxicity Prediction	Computational Model	Predicted to be AMES toxic and carcinogenic.	[9]
Fluvoxamine Acid	Metabolite Toxicity	-	Considered pharmacologically inactive.	[10]

Detailed Experimental Protocols

While the full study reports are not publicly available, the types of studies conducted for the qualification of **Fluvoxketone** are standard toxicological assays. The general methodologies for these tests are described below.

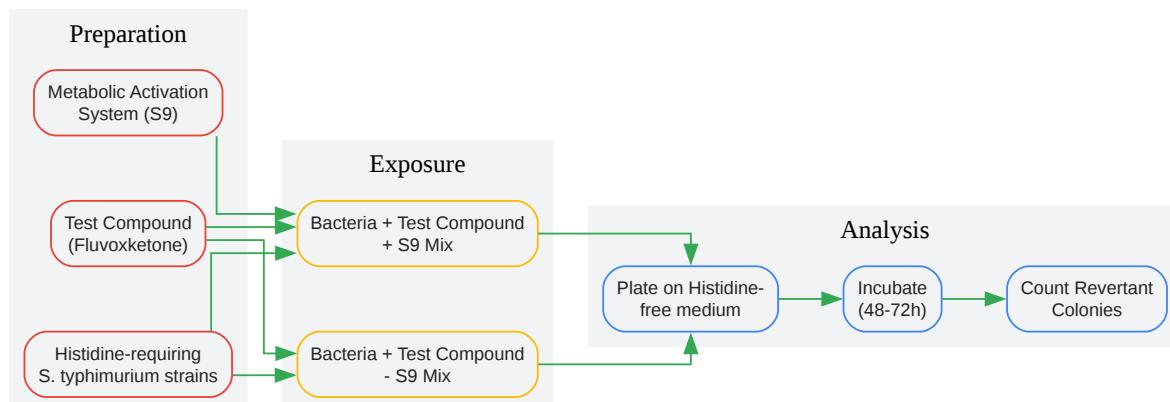
General Toxicology Study (14-Day in Rats)

A 14-day repeat-dose toxicity study in a rodent species (rats) is a standard preliminary study to assess the potential toxicity of a substance over a short duration.

Methodology Overview:

- **Animal Model:** Typically, young adult rats of a specific strain are used.
- **Groups:** Animals are divided into multiple groups, including a control group (vehicle only) and at least three dose groups (low, mid, and high) of the test substance (**Fluvoxketone**).
- **Administration:** The test substance is administered daily for 14 consecutive days via a clinically relevant route (e.g., oral gavage).
- **Observations:** Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- **Necropsy and Histopathology:** All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology) to identify any treatment-related changes.

[Click to download full resolution via product page](#)


Caption: Workflow for a 14-Day General Toxicity Study in Rats.

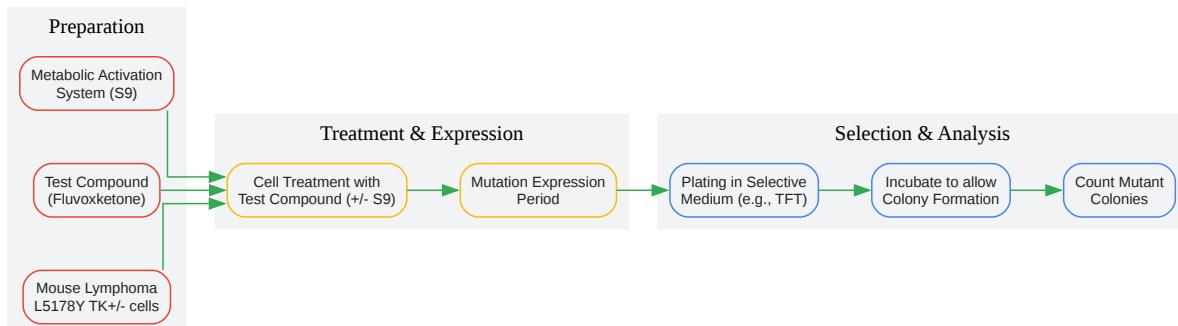
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used *in vitro* assay to assess the mutagenic potential of a chemical, i.e., its ability to induce mutations in the DNA of an organism.

Methodology Overview:

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.
- **Procedure:** The bacterial strains are exposed to the test substance (**Fluvoxketone**) at various concentrations, both with and without the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation and Scoring:** The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

[Click to download full resolution via product page](#)


Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mouse Lymphoma Assay (MLA)

The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells. This assay can detect both gene mutations and chromosomal damage.

Methodology Overview:

- **Test System:** L5178Y TK⁺/- mouse lymphoma cells are used. These cells are heterozygous for the thymidine kinase gene.
- **Metabolic Activation:** Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.
- **Treatment:** The cells are exposed to the test substance (**Fluvoxketone**) for a defined period.
- **Expression:** After treatment, the cells are cultured in a normal medium for a period to allow for the expression of any induced mutations.
- **Selection:** The cells are then plated in a selective medium containing a cytotoxic pyrimidine analogue (e.g., trifluorothymidine - TFT). Cells with a functional TK enzyme will incorporate the toxic analogue and die, while TK-deficient mutant cells will survive and form colonies.
- **Scoring:** The number of mutant colonies is counted. An increase in the mutant frequency compared to the control indicates mutagenic potential. The size of the colonies can provide information about the type of mutation (small colonies often indicate chromosomal damage).

[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro Mouse Lymphoma Assay (MLA).

Discussion and Conclusion

The available data indicates that **Fluvoxketone** has been evaluated through a standard battery of regulatory toxicology studies. The negative results in both the Ames and mouse lymphoma assays suggest that **Fluvoxketone** is not mutagenic.[8] The 14-day rat toxicity study did not show any signs of serious toxicity, providing an initial indication of its general safety profile at the tested doses.[8]

In contrast, an in-silico prediction for another fluvoxamine degradation product (D2) suggested potential for AMES toxicity and carcinogenicity.[9] This highlights the importance of evaluating each impurity individually, as their toxicological profiles can vary significantly. It is crucial to note that in-silico predictions are computational and require experimental verification.

The main human metabolite of fluvoxamine, Fluvoxamine Acid, is considered pharmacologically inactive, suggesting a low potential for toxicity related to the parent drug's mechanism of action.[10]

Limitations:

The primary limitation of this comparative guide is the lack of publicly available, detailed quantitative data from the toxicological studies of **Fluvoxketone** and other fluvoxamine impurities. Without access to the full study reports, a direct comparison of dose-response relationships and specific toxicological endpoints (e.g., NOAEL - No Observed Adverse Effect Level) is not possible. Furthermore, there is a significant data gap for most other identified fluvoxamine impurities.

Future Directions:

To provide a more comprehensive comparative toxicological assessment, further research is needed to:

- Publish the detailed results of the regulatory toxicity studies for **Fluvoxketone**.
- Conduct experimental toxicity studies (in vitro and in vivo) on other significant fluvoxamine impurities.
- Perform direct comparative studies to evaluate the relative potency of different impurities in inducing toxic effects.
- Investigate the potential signaling pathways involved in the toxicity of any impurities that show positive findings in screening assays.

In conclusion, based on the limited available information, **Fluvoxketone** does not appear to pose a significant genotoxic risk. However, a comprehensive comparative risk assessment of all fluvoxamine impurities requires more extensive and publicly accessible experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of photolabile pharmaceuticals on the photodegradation and toxicity of fluoxetine and fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Blog Details [chemicea.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Fluvoxamine Maleate EP Impurity D | 61718-80-7 | SynZeal [synzeal.com]
- 6. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluvoxamine Impurities | SynZeal [synzeal.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Toxicological Assessment of Fluvoxketone and Other Fluvoxamine Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195942#comparative-toxicity-of-fluvoxketone-and-other-fluvoxamine-impurities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

